molecular formula C6H7NO3 B15281587 1-Methoxy-1H-pyrrole-2-carboxylic acid

1-Methoxy-1H-pyrrole-2-carboxylic acid

Cat. No.: B15281587
M. Wt: 141.12 g/mol
InChI Key: MEJCBSZYZDPXPX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Methoxy-1H-pyrrole-2-carboxylic acid is a heterocyclic organic compound that features a pyrrole ring substituted with a methoxy group at the first position and a carboxylic acid group at the second position

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Methoxy-1H-pyrrole-2-carboxylic acid can be synthesized through several methods. One common approach involves the reaction of 1-methoxy-1H-pyrrole with carbon dioxide under high pressure and temperature conditions. Another method includes the use of palladium-catalyzed decarboxylative cross-coupling reactions, where 1-methoxy-1H-pyrrole is reacted with phenylbromide .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1-Methoxy-1H-pyrrole-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrrole derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

    Substitution: Electrophilic substitution reactions can occur at the pyrrole ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Electrophilic reagents like halogens and nitrating agents are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions include various substituted pyrrole derivatives, which can be further utilized in organic synthesis and pharmaceutical applications.

Scientific Research Applications

1-Methoxy-1H-pyrrole-2-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in drug development.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-methoxy-1H-pyrrole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    1-Methyl-2-pyrrolecarboxylic acid: Similar structure but with a methyl group instead of a methoxy group.

    1H-Pyrrole-2-carboxylic acid: Lacks the methoxy group, making it less versatile in certain reactions.

    1-Methyl-2-phenyl-1H-pyrrole: Contains a phenyl group, leading to different chemical properties and applications.

Uniqueness

1-Methoxy-1H-pyrrole-2-carboxylic acid is unique due to the presence of both a methoxy group and a carboxylic acid group on the pyrrole ring

Properties

Molecular Formula

C6H7NO3

Molecular Weight

141.12 g/mol

IUPAC Name

1-methoxypyrrole-2-carboxylic acid

InChI

InChI=1S/C6H7NO3/c1-10-7-4-2-3-5(7)6(8)9/h2-4H,1H3,(H,8,9)

InChI Key

MEJCBSZYZDPXPX-UHFFFAOYSA-N

Canonical SMILES

CON1C=CC=C1C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.